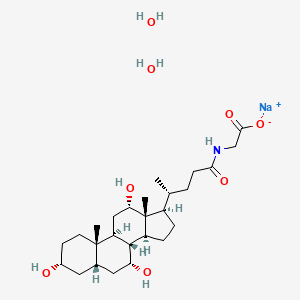

甘氨胆酸钠水合物,98%

描述

Sodium glycocholate hydrate is a conjugated bile salt and an ionic detergent . It is used to determine serum total bile acids by fluorimetric and enzymatic methods . It has also been used in in vitro studies to investigate its effect on micelle formation and solubilization of testosterone .

Synthesis Analysis

This chemical product is synthetically derived from a natural compound, cholic acid . Sodium glycocholate hydrate has been tested in the laboratory for its ability to form a liposomal delivery system to enhance oral insulin delivery .Molecular Structure Analysis

The molecular formula of Sodium glycocholate hydrate is C26H42NO6Na . The molecular weight is 487.60 (anhydrous basis) .Chemical Reactions Analysis

Sodium glycocholate hydrate is used to determine serum total bile acids by fluorimetric and enzymatic methods . It has also been used in in vitro studies to investigate its effect on micelle formation and solubilization of testosterone .Physical and Chemical Properties Analysis

Sodium glycocholate hydrate is colorless to yellow . The specific rotation is +28° to +31° (20°C, 589nm) (c=1, H2O) on dry basis .科学研究应用

结肠靶向胰岛素递送甘氨胆酸钠 (SGC) 已被研究用于增强结肠靶向递送系统中胰岛素吸收的功效。一项研究表明,使用 SGC 结肠特异性递送胰岛素可增加口服给药后的降血糖作用。发现 SGC 和聚(环氧乙烷)的组合可延长胰岛素的结肠吸收,表明其在改善口服胰岛素吸收方面的潜力 (Katsuma 等,2006 年).

异生物吸收SGC 对异生物吸收的影响,特别是药物相关化合物,已得到探索。使用大鼠肠道技术,研究发现 SGC 增强了对溶质扩散的限制效应,导致脂溶性化合物的吸收较差。这与破坏膜附近水性边界层的合成表面活性剂形成对比,表明合成和天然胆汁酸表面活性剂在异生物吸收中的行为存在显着差异 (Garrigues 等,1994 年).

肥大细胞研究在一项专注于大鼠肥大细胞的研究中,SGC 被证明可以从细胞表面去除钙激活的腺苷三磷酸酶,而不会引起溶解。当用抗原触发细胞时,这种处理导致组胺释放能力下降,从而深入了解了 SGC 与细胞表面酶的相互作用及其在免疫学研究中的潜在意义 (Cooper 和 Stanworth,1977 年).

口腔药物转运研究了 SGC 对药物口腔转运的影响,揭示了其作为渗透增强剂的潜力。例如,SGC 增强了水溶液中氟卡尼的离子形式的口腔吸收,表明其在改变药物通过粘膜屏障的转运中所扮演的角色 (Deneer 等,2002 年).

与脂质双层膜的相互作用使用荧光研究了 SGC 与脂质双层膜相互作用的研究表明,SGC 的亚胶束浓度诱导了脂质双层膜的水化。这种水化效应是所研究胆汁盐的普遍现象,提供了对 SGC 在分子水平上的结构行为的深入了解 (Mohapatra 和 Mishra,2011 年).

胰岛素的口服递送甘氨胆酸钠用于开发口服胰岛素递送的脂质体递送系统。这项研究强调了其作为酶抑制剂和渗透增强剂的潜力,证明了对胰岛素酶促降解的保护作用,并表明其在增强口服药物递送中的适用性 (Niu 等,2011 年).

胆汁盐-药物相互作用研究研究 SGC 与硝西泮等药物相互作用表明,其胶束性质显着影响药物增溶和分配。这些研究提供了有关 SGC 在药物递送和制剂方面的生物制药方面的宝贵见解 (de Castro 等,2001 年).

作用机制

Target of Action

Sodium glycocholate hydrate, also known as glycocholic acid sodium salt hydrate, is a conjugated bile salt . Its primary targets are lipids and certain drugs, which it interacts with to facilitate their absorption .

Mode of Action

Sodium glycocholate hydrate acts as a biological detergent, solubilizing fats for absorption and aiding in the transport of some drugs through hydrophobic barriers . It forms mixed micelles with phospholipids, which assist in the solubilization of cholesterol . This compound also promotes the phenotypic expression of certain proteins in a dose-dependent manner .

Biochemical Pathways

The compound plays a crucial role in lipid transport by solubilization . It also affects the glyoxalase system and the ascorbate-glutathione pathway, which are essential for maintaining cellular homeostasis and detoxifying reactive oxygen species .

Pharmacokinetics

It is known that this compound is itself absorbed .

Result of Action

Sodium glycocholate hydrate has a dual effect on cell viability. At lower concentrations, it increases cell viability, promoting AKT phosphorylation and cyclin D1 expression . At higher concentrations, it induces apoptosis and sustained activation of p38 and AKT . It also affects cell membrane fluidity .

Action Environment

The action, efficacy, and stability of sodium glycocholate hydrate are influenced by environmental factors. For instance, the bile component sodium glycocholate hydrate has been found to enhance the expression of certain proteins .

安全和危害

未来方向

Sodium glycocholate hydrate has been tested in the laboratory for its ability to form a liposomal delivery system to enhance oral insulin delivery . The in vitro results demonstrated that sodium glycocholate liposomes showed promising activity and can be useful to create a new approach to orally deliver insulin more efficiently .

生化分析

Biochemical Properties

Sodium glycocholate hydrate plays a crucial role in biochemical reactions, particularly in the solubilization and absorption of lipids. It interacts with enzymes such as lipases, which break down fats into fatty acids and glycerol. Additionally, sodium glycocholate hydrate forms micelles that encapsulate hydrophobic molecules, facilitating their transport and absorption in aqueous environments. This compound also interacts with proteins and other biomolecules, enhancing their solubility and stability in solution .

Cellular Effects

Sodium glycocholate hydrate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, sodium glycocholate hydrate has been shown to enhance the absorption of drugs and other compounds by increasing the permeability of cell membranes. It also affects the expression of genes involved in lipid metabolism and transport, thereby influencing cellular lipid homeostasis .

Molecular Mechanism

The molecular mechanism of sodium glycocholate hydrate involves its interaction with cell membranes and various biomolecules. It acts as a detergent, disrupting the lipid bilayer of cell membranes and increasing their permeability. This allows for the enhanced absorption of hydrophobic molecules. Sodium glycocholate hydrate also binds to specific receptors and enzymes, modulating their activity and influencing cellular processes such as lipid metabolism and transport .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium glycocholate hydrate can change over time. This compound is relatively stable, but its activity may decrease due to degradation or changes in environmental conditions. Long-term studies have shown that sodium glycocholate hydrate can have sustained effects on cellular function, particularly in terms of enhancing the absorption and metabolism of lipids. Its stability and activity may be influenced by factors such as temperature, pH, and the presence of other compounds .

Dosage Effects in Animal Models

The effects of sodium glycocholate hydrate vary with different dosages in animal models. At low doses, it enhances the absorption and metabolism of lipids without causing significant adverse effects. At high doses, sodium glycocholate hydrate can cause toxicity and adverse effects such as gastrointestinal disturbances and liver damage. These threshold effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

Sodium glycocholate hydrate is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as bile salt hydrolase, which catalyzes the deconjugation of bile salts. This compound also influences metabolic flux and metabolite levels by enhancing the absorption and transport of lipids. Additionally, sodium glycocholate hydrate plays a role in the enterohepatic circulation of bile acids, contributing to the regulation of cholesterol and lipid homeostasis .

Transport and Distribution

Within cells and tissues, sodium glycocholate hydrate is transported and distributed through interactions with specific transporters and binding proteins. It is primarily transported via bile acid transporters, which facilitate its movement across cell membranes. Sodium glycocholate hydrate also binds to proteins such as albumin, which helps in its distribution and accumulation in various tissues. These interactions influence its localization and activity within the body .

Subcellular Localization

Sodium glycocholate hydrate exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it plays a role in lipid metabolism and transport. Additionally, sodium glycocholate hydrate may undergo post-translational modifications that direct it to specific cellular compartments or organelles. These targeting signals ensure its proper localization and function within the cell .

属性

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO6.Na.2H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;;;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);;2*1H2/q;+1;;/p-1/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTQNTQLAZRSIC-NWNSWQEHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46NNaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662316 | |

| Record name | sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207614-05-9 | |

| Record name | sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

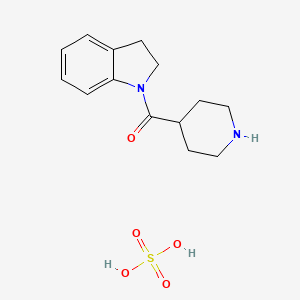

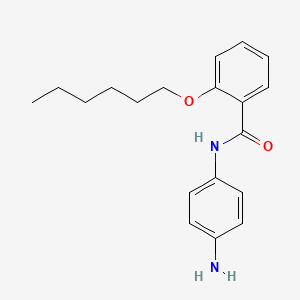

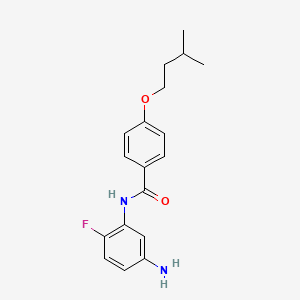

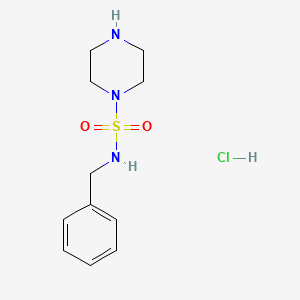

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[4-(Trifluoromethyl)piperidino]acetyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B1437987.png)

![tert-butyl 6-cyano-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1437989.png)

![4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1437995.png)

amine hydrochloride](/img/structure/B1437997.png)